molecular formula C28H25N2P B14591658 (E)-1-Phenyl-2-[4-(triphenyl-lambda~5~-phosphanylidene)but-2-en-2-yl]diazene CAS No. 61355-79-1

(E)-1-Phenyl-2-[4-(triphenyl-lambda~5~-phosphanylidene)but-2-en-2-yl]diazene

Cat. No.: B14591658
CAS No.: 61355-79-1
M. Wt: 420.5 g/mol
InChI Key: VCANWVLHUXAALN-UHFFFAOYSA-N
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Description

(E)-1-Phenyl-2-[4-(triphenyl-lambda~5~-phosphanylidene)but-2-en-2-yl]diazene is a complex organic compound characterized by its unique structure, which includes a phenyl group, a diazene moiety, and a triphenylphosphanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Phenyl-2-[4-(triphenyl-lambda~5~-phosphanylidene)but-2-en-2-yl]diazene typically involves multi-step organic reactions. One common method includes the reaction of a phenyl-substituted diazene with a triphenylphosphanylidene butene derivative under controlled conditions. The reaction conditions often require specific solvents, temperatures, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Phenyl-2-[4-(triphenyl-lambda~5~-phosphanylidene)but-2-en-2-yl]diazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the diazene moiety, leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl-substituted ketones or aldehydes, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(E)-1-Phenyl-2-[4-(triphenyl-lambda~5~-phosphanylidene)but-2-en-2-yl]diazene has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which (E)-1-Phenyl-2-[4-(triphenyl-lambda~5~-phosphanylidene)but-2-en-2-yl]diazene exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-Phenyl-2-[4-(triphenyl-lambda~5~-phosphanylidene)but-2-en-2-yl]diazene is unique due to its combination of a phenyl group, diazene moiety, and triphenylphosphanylidene group

Properties

CAS No.

61355-79-1

Molecular Formula

C28H25N2P

Molecular Weight

420.5 g/mol

IUPAC Name

phenyl-[4-(triphenyl-λ5-phosphanylidene)but-2-en-2-yl]diazene

InChI

InChI=1S/C28H25N2P/c1-24(29-30-25-14-6-2-7-15-25)22-23-31(26-16-8-3-9-17-26,27-18-10-4-11-19-27)28-20-12-5-13-21-28/h2-23H,1H3

InChI Key

VCANWVLHUXAALN-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N=NC4=CC=CC=C4

Origin of Product

United States

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